1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone
Description
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone (CAS: 790263-39-7) is a synthetic organic compound with the molecular formula C₁₆H₂₃NO₂ and a molecular weight of 261.36 g/mol . Its structure consists of a 4-methoxyphenylacetone core substituted at the 3-position with an azepane (7-membered nitrogen-containing ring) via a methylene linker. This structural combination confers unique physicochemical properties, such as moderate lipophilicity (due to the azepane ring) and hydrogen-bonding capacity (from the ketone and methoxy groups), which may influence its pharmacokinetic behavior.
The compound is primarily utilized in research settings as a chemical intermediate or scaffold for developing bioactive molecules.
Properties
CAS No. |
790263-39-7 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[3-(azepan-1-ylmethyl)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO2/c1-13(18)14-7-8-16(19-2)15(11-14)12-17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI Key |
NZRRIPGAQJLGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and azepane.
Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and acylation reactions.
Industrial Production:
Chemical Reactions Analysis
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanone (4a)
- Structure : Simplest analogue, lacking the azepane and methylene substituents.
- Applications : Used as a precursor in synthesizing thiazole derivatives (e.g., antidiabetic benzenesulfonamide compounds) .
- Comparison: Lower molecular weight (166.18 g/mol) and simpler synthesis (direct bromination/thiourea reactions) .
1-(3-Hydroxy-4-methoxyphenyl)ethanone (Compound 8)
1-(4′-Methoxybiphenyl-4-yl)ethanone
- Structure : Biphenyl system with a methoxy group on the distal ring.
- Applications : Intermediate in materials science or drug discovery.
Functional Analogues
Pyrazoline Derivatives (e.g., Compound I in )
- Structure : 4,5-Dihydro-1H-pyrazole core with 4-chloro- and 4-methoxyphenyl substituents.
- Applications : Antimicrobial, antifungal, and anticancer activities .
- Demonstrated antibacterial activity against E. coli FabH (e.g., compound 13 in : IC₅₀ = 0.8 μM) , suggesting azepane-containing derivatives could be optimized for similar targets.
JWH-250 and Analogues
- Structure: Indole-3-yl ethanones with methoxyphenyl and pentyl substituents.
- Applications: Cannabinoid receptor ligands with psychoactive properties .
- Comparison: Larger molecular weights (e.g., C₂₂H₂₅NO₂ for JWH-250) and complex substituents limit bioavailability compared to the azepane compound .
Antioxidant Hydrazide Derivatives
- Structure: 3-[(4-Methoxyphenyl)amino]propane-hydrazide derivatives with heterocyclic moieties.
- Applications : Antioxidant (DPPH radical scavenging) and anticancer (U-87 glioblastoma inhibition) activities .
- Comparison: Compounds like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide show 1.4× higher antioxidant activity than ascorbic acid , highlighting the versatility of 4-methoxyphenyl scaffolds.
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The azepane ring in the target compound introduces steric bulk and basicity, which may enhance interactions with enzymatic targets compared to simpler analogues (e.g., 4a).
- Bioactivity Potential: Pyrazoline and hydrazide derivatives demonstrate that methoxyphenyl ethanones are versatile scaffolds for antimicrobial and anticancer agents, suggesting avenues for optimizing the azepane-containing compound .
- Synthetic Complexity : The azepane derivative likely requires multi-step synthesis, contrasting with straightforward routes for 4a or hydroxy-substituted analogues .
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